molecular formula C8H13NO3 B14309028 N-[(6-Oxooxan-2-yl)methyl]acetamide CAS No. 111640-15-4

N-[(6-Oxooxan-2-yl)methyl]acetamide

Cat. No.: B14309028
CAS No.: 111640-15-4
M. Wt: 171.19 g/mol
InChI Key: RISSWPBTWCXUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Oxooxan-2-yl)methyl]acetamide is a chemical compound with a unique structure that includes an oxan ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Oxooxan-2-yl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of oxan-2-one with acetamide in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as crystallization or distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(6-Oxooxan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-2-one derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

N-[(6-Oxooxan-2-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(6-Oxooxan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(6-Oxooxan-2-yl)methyl]acetamide include:

    N-Methylacetamide: A simpler amide with similar functional groups.

    Oxan-2-one derivatives: Compounds with similar oxan ring structures.

    Acetamide derivatives: Compounds with similar acetamide groups.

Uniqueness

This compound is unique due to its specific combination of an oxan ring and an acetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

111640-15-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

N-[(6-oxooxan-2-yl)methyl]acetamide

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-7-3-2-4-8(11)12-7/h7H,2-5H2,1H3,(H,9,10)

InChI Key

RISSWPBTWCXUMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.